molecular formula C13H15NO2 B13714398 Methyl 3-(4-Methyl-3-indolyl)propanoate

Methyl 3-(4-Methyl-3-indolyl)propanoate

Katalognummer: B13714398
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ZRHWTSMDXFOPOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31977919 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31977919 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of MFCD31977919 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD31977919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31977919 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of MFCD31977919 depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

MFCD31977919 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it is studied for its potential effects on cellular processes. In medicine, MFCD31977919 is being explored for its therapeutic potential in treating certain diseases. Industrially, the compound is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD31977919 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

methyl 3-(4-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15NO2/c1-9-4-3-5-11-13(9)10(8-14-11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3

InChI-Schlüssel

ZRHWTSMDXFOPOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)NC=C2CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.